molecular formula C19H22ClNO2 B15006685 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B15006685
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: LBGFRIPGHHILSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The final step involves the ethoxylation of the isoquinoline core, where ethyl iodide reacts with the hydroxyl groups on the isoquinoline in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, including:

    Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound can bind to receptors such as muscarinic acetylcholine receptors and serotonin receptors, affecting neurotransmission and cellular signaling.

These interactions result in various physiological effects, including modulation of muscle contractility and neuronal activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but differs in the substitution pattern, leading to distinct biological activities.

    Ketamine: Although structurally different, ketamine shares some pharmacological properties with isoquinoline derivatives, particularly in its effects on the central nervous system.

    Chalcones: These compounds have a different core structure but exhibit similar biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C19H22ClNO2

Molekulargewicht

331.8 g/mol

IUPAC-Name

1-(2-chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H22ClNO2/c1-3-22-17-11-13-9-10-21-19(14-7-5-6-8-16(14)20)15(13)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3

InChI-Schlüssel

LBGFRIPGHHILSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3Cl)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.